molecular formula C19H19ClO4 B13024839 Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Cat. No.: B13024839
M. Wt: 346.8 g/mol
InChI Key: JAWKFFWNGHEEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an allyl group, a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multi-step organic reactions

    Halogenation: The chloro substituent is introduced via halogenation, typically using chlorine or a chlorinating agent like thionyl chloride.

    Esterification: The ethoxy group is introduced through esterification, using ethanol and an acid catalyst.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chloro substituent can be reduced to form a hydrogenated product.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloro substituent can yield a hydrogenated product.

Scientific Research Applications

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl, benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Allyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    Allyl 4-(benzyloxy)-5-ethoxybenzoate: Lacks the chloro substituent, which may influence its chemical properties and reactivity.

    Allyl 3-chloro-5-ethoxybenzoate: Lacks the benzyloxy group, which may affect its overall stability and reactivity.

Uniqueness

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClO4

Molecular Weight

346.8 g/mol

IUPAC Name

prop-2-enyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H19ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h3,5-9,11-12H,1,4,10,13H2,2H3

InChI Key

JAWKFFWNGHEEFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.